o-Chlorphenyl-magnesiumjodid

Description

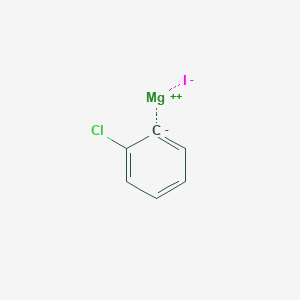

o-Chlorophenylmagnesium iodide (C₆H₄ClMgI) is a Grignard reagent characterized by an ortho-chlorophenyl group bonded to a magnesium-iodide moiety. This organometallic compound is synthesized via the reaction of o-chlorophenyl iodide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions . Its primary application lies in organic synthesis, particularly for forming carbon-carbon bonds in nucleophilic addition reactions. The ortho-chloro substituent introduces steric hindrance and electronic effects, influencing reactivity and selectivity compared to para- or meta-substituted analogs .

Properties

Molecular Formula |

C6H4ClIMg |

|---|---|

Molecular Weight |

262.76 g/mol |

IUPAC Name |

magnesium;chlorobenzene;iodide |

InChI |

InChI=1S/C6H4Cl.HI.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |

InChI Key |

GJMRHMAKNGINOK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C([C-]=C1)Cl.[Mg+2].[I-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

o-Chlorphenyl-magnesiumjodid is primarily utilized in organic synthesis for the formation of carbon-carbon bonds. Its reactivity allows it to act as a nucleophile in various reactions:

- Nucleophilic Substitution Reactions : This compound can react with electrophiles to form substituted organic compounds. For example, it can be used to synthesize phenolic compounds by reacting with carbonyl compounds or alkyl halides.

- Coupling Reactions : It is effective in cross-coupling reactions such as the Suzuki reaction, where it can couple with aryl halides to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for the synthesis of bioactive molecules:

- Synthesis of Antiinflammatory Agents : Research indicates that derivatives of this compound can be transformed into anti-inflammatory drugs. For instance, compounds derived from this Grignard reagent have shown potential as analgesics and anti-inflammatory agents due to their ability to modulate inflammatory pathways .

- Antimalarial Compounds : Recent studies have explored the use of this compound in synthesizing new classes of antimalarial agents. By modifying its structure, researchers have developed compounds that exhibit significant activity against Plasmodium falciparum, the causative agent of malaria .

Material Science

Beyond organic synthesis and medicinal applications, this compound is also investigated in material science:

- Polymer Chemistry : The compound can be utilized to create polymers with specific properties by serving as a building block for polymerization reactions. Its chlorophenyl group can impart unique characteristics to the resulting materials, making them suitable for various applications including coatings and adhesives.

Case Study 1: Synthesis of Anti-inflammatory Compounds

A study demonstrated that derivatives synthesized from this compound exhibited significant anti-inflammatory effects in vivo. The research highlighted the compound's ability to reduce swelling and pain in animal models, suggesting its potential for therapeutic use .

Case Study 2: Antimalarial Activity

Another investigation focused on the synthesis of novel antimalarial agents using this compound as a precursor. The resulting compounds were tested against multiple strains of Plasmodium falciparum, showing promising results with low IC50 values, indicating high potency .

Comparison with Similar Compounds

Halide Variation: Iodide vs. Chloride/Bromide

The iodide ligand in o-chlorophenylmagnesium iodide enhances its nucleophilicity compared to chloride or bromide analogs (e.g., o-tolylmagnesium chloride or p-chlorophenylmagnesium bromide). However, this increased reactivity reduces thermal stability, necessitating stringent temperature control during synthesis and storage .

Substituent Position and Steric Effects

- Ortho vs. Para/Meta Substituents :

The ortho-chloro group creates significant steric hindrance, slowing reaction kinetics in bulky substrates. For example, o-chlorophenylmagnesium iodide exhibits lower reactivity in coupling reactions with hindered ketones compared to its para-chlorophenyl counterpart . - Electronic Effects :

The electron-withdrawing chloro group deactivates the aromatic ring, reducing the nucleophilic strength of the magnesium-bound carbon relative to electron-donating substituents (e.g., methyl in o-tolylmagnesium chloride) .

Physicochemical Properties

Table 1: Comparative Properties of Selected Aryl Grignard Reagents

| Compound | Molecular Formula | Molecular Weight | Solubility (THF) | Stability (25°C, under N₂) | Common Applications |

|---|---|---|---|---|---|

| o-Chlorophenylmagnesium iodide | C₆H₄ClMgI | 238.65 g/mol | High | Low (decomposes >4 hours) | Sterically demanding alkylations |

| p-Chlorophenylmagnesium bromide | C₆H₄ClMgBr | 219.75 g/mol | Moderate | Moderate (stable >24 hours) | General nucleophilic additions |

| o-Tolylmagnesium chloride | C₇H₇ClMg | 158.88 g/mol | High | High (stable >48 hours) | Coupling with aldehydes/ketones |

Data synthesized from general Grignard reagent behavior and referenced studies .

Preparation Methods

Direct Synthesis from o-Chlorophenyl Iodide and Magnesium

The most widely documented method involves the reaction of o-chlorophenyl iodide with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions . Magnesium’s oxide layer often impedes initiation, necessitating pre-treatment with iodine or thermal activation to expose reactive surfaces. A typical procedure includes:

-

Magnesium Activation : Magnesium turnings are heated to 100–150°C under vacuum to remove surface oxides, followed by cooling under nitrogen .

-

Reaction Initiation : A small quantity of o-chlorophenyl iodide and iodine (0.5–1.0 wt%) are added to THF, initiating an exothermic reaction that forms the Grignard reagent .

-

Dropwise Addition : The remaining o-chlorophenyl iodide in THF is added gradually at 20–30°C to prevent runaway reactions .

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Stabilizes Mg complex, 90–95% yield |

| Temperature | 20–30°C | Minimizes side reactions |

| Iodine Activator | 0.5–1.0 wt% | Reduces induction period |

This method achieves yields exceeding 90%, with purity validated via titration and NMR spectroscopy .

Halogen-Magnesium Exchange Reactions

An alternative approach leverages halogen-magnesium exchange using organomagnesium intermediates . For instance, isopropylmagnesium chloride (iPrMgCl) reacts with o-chlorophenyl iodide at –40°C to form the target compound:

Advantages :

-

Low-Temperature Control : Conducted at –40°C, this method suppresses undesired coupling byproducts .

-

Functional Group Tolerance : Suitable for substrates sensitive to strongly basic conditions .

Limitations :

Industrial-Scale Optimization with Mixed Solvent Systems

Patent CN109928987B highlights a scalable protocol using mixed solvents to enhance safety and cost-efficiency :

-

Solvent Composition : Butyl ether combined with inert solvents (toluene, xylene) reduces ether usage by 30–50%, lowering flammability risks .

-

Temperature Gradients :

Performance Metrics :

The inert solvent (e.g., toluene) prevents solvation of the Grignard reagent, reducing coupling side reactions and simplifying solvent recovery .

Large-Scale Process Considerations

Industrial adaptations prioritize reproducibility and safety:

-

Dropwise Addition : Mixtures are added over 3–5 hours at 150–300 rpm to ensure homogeneous mixing .

-

Workup Protocol :

Challenges :

-

Moisture Sensitivity: Strict anhydrous conditions (argon/nitrogen atmosphere) are mandatory to prevent hydrolysis .

-

Exothermicity: Temperature spikes during initiation necessitate controlled cooling .

Comparative Analysis of Methodologies

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Synthesis | 90–95 | 95–98 | Moderate | High |

| Halogen Exchange | 80–85 | 90–93 | Low | Low |

| Industrial Process | 99 | 99 | High | Moderate |

The industrial mixed-solvent method outperforms others in yield and purity but requires specialized equipment for temperature control . Academic labs favor direct synthesis for its simplicity, while halogen exchange suits sensitive substrates .

Q & A

Q. What synthetic protocols ensure high yield and purity of o-Chlorphenyl-magnesiumjodid?

- Methodological Answer : Synthesis requires strict anhydrous conditions (argon atmosphere), slow addition of o-chlorobromobenzene to magnesium turnings in dry diethyl ether. Monitor reaction initiation via exothermicity and color change. Quench aliquots with deuterated water for <sup>1</sup>H NMR to confirm Grignard formation. Purity is validated by titration with 2M HCl and elemental analysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Conduct reactions in flame-dried glassware under inert gas. Use explosion-proof refrigerators for storage. Quench excess reagent with isopropanol/CO2 to prevent violent decomposition. Document safety data sheets (SDS) for disposal compliance .

Advanced Research Questions

Q. How do solvent polarity and temperature gradients affect this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design experiments using solvents of varying polarity (THF vs. Et2O) at temperatures from −78°C to 25°C. Monitor reaction progress via GC-MS for intermediate trapping. Statistical analysis (ANOVA) compares yields; higher polarity solvents stabilize the Grignard intermediate but may reduce nucleophilicity .

Q. How can contradictory literature data on this compound’s stability be resolved?

- Methodological Answer : Replicate conflicting studies under controlled conditions (humidity <1 ppm, standardized reagent sources). Use Karl Fischer titration to quantify trace moisture. Compare decomposition rates via Arrhenius plots. Publish raw data in appendices to enable reproducibility audits .

Q. What computational methods predict the electronic effects of the ortho-chloro substituent on reactivity?

Q. How to optimize multi-step syntheses using this compound without intermediate isolation?

- Methodological Answer : Employ flow chemistry with in-line FTIR monitoring to track Grignard formation. Optimize residence time and mixing efficiency using design of experiments (DoE). Compare batch vs. continuous processing yields via HPLC .

Data Analysis & Presentation

Q. What statistical approaches validate reproducibility in this compound-based reactions?

Q. How to present complex reaction mechanisms involving this compound in publications?

- Methodological Answer : Use color-coded schemes: red for Mg-C bonds, blue for electrophilic sites. Include free energy diagrams from computational studies. Avoid overcrowding figures; place detailed synthetic procedures in supplementary information .

Troubleshooting & Innovation

Q. Why might this compound fail to initiate certain nucleophilic additions, and how can this be addressed?

- Methodological Answer :

Test for Mg passivation by iodide byproducts via SEM-EDS. Introduce catalytic additives (e.g., LiCl) to enhance reactivity. Compare results with control reactions using phenylmagnesium bromide to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.